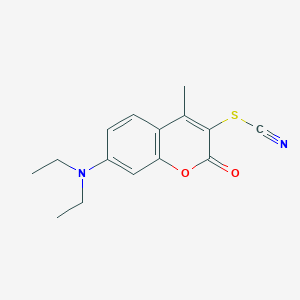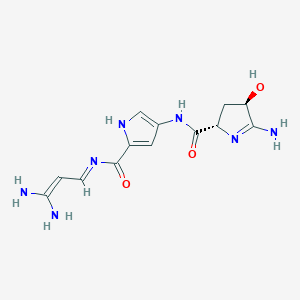
Antibiotic tan 868 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotics are a class of drugs that have revolutionized the field of medicine. They are used to treat bacterial infections and have saved countless lives. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which is a major public health concern. This has led to the search for new and effective antibiotics. Antibiotic tan 868 A is one such antibiotic that has shown promising results in scientific research.
作用机制
Antibiotic tan 868 A works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and cell division. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Antibiotic tan 868 A has been shown to have minimal toxicity to mammalian cells. It does not affect cell viability or cause any significant changes in cell morphology. In addition, antibiotic tan 868 A has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of antibiotic tan 868 A is its broad-spectrum activity against a wide range of bacteria. This makes it a promising candidate for the treatment of bacterial infections. However, one of the limitations of antibiotic tan 868 A is its low solubility in aqueous solutions. This makes it difficult to administer and may limit its effectiveness in vivo.
未来方向
There are several future directions for the research and development of antibiotic tan 868 A. One direction is the modification of the antibiotic to improve its solubility and pharmacokinetic properties. This may increase its effectiveness in vivo. Another direction is the exploration of its antitumor and antiviral activities, which may have potential therapeutic applications. Finally, the development of combination therapies involving antibiotic tan 868 A and other antibiotics may help to overcome the problem of antibiotic resistance.
合成方法
Antibiotic tan 868 A is a member of the ansamycin family of antibiotics. It is produced by Streptomyces tanashiensis, a soil-dwelling bacterium. The synthesis of antibiotic tan 868 A involves the fermentation of Streptomyces tanashiensis in a nutrient-rich medium. The antibiotic is then extracted and purified using various chromatographic techniques.
科学研究应用
Antibiotic tan 868 A has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, antibiotic tan 868 A has been found to have antitumor and antiviral activities.
属性
CAS 编号 |
111631-13-1 |
|---|---|
分子式 |
C13H17N7O3 |
分子量 |
319.32 g/mol |
IUPAC 名称 |
4-[[(2S,4R)-5-amino-4-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H17N7O3/c14-10(15)1-2-17-12(22)7-3-6(5-18-7)19-13(23)8-4-9(21)11(16)20-8/h1-3,5,8-9,18,21H,4H2,(H3,14,15)(H2,16,20)(H,17,22)(H,19,23)/b2-1+/t8-,9+/m0/s1 |
InChI 键 |
FEZFZAMQERADMD-DTWKUNHWSA-N |
手性 SMILES |
C1[C@H](C(=N[C@@H]1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O |
SMILES |
C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)NC=CC(=N)N)N)O |
规范 SMILES |
C1C(C(=NC1C(=O)NC2=CNC(=C2)C(=O)N=CC=C(N)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



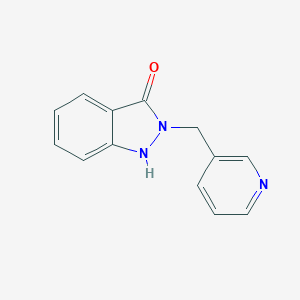
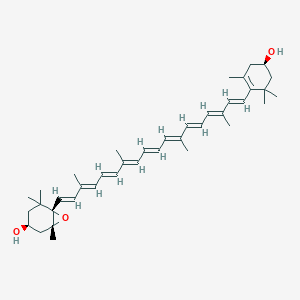
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)



![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)

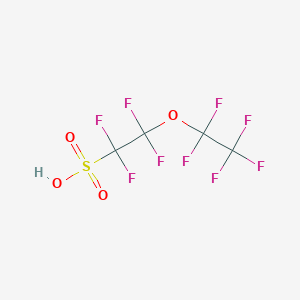
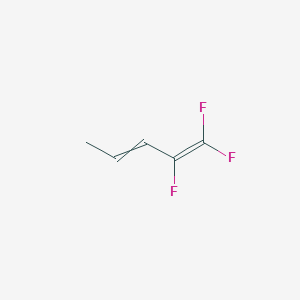
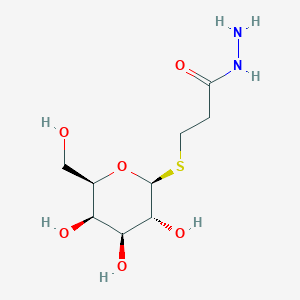
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
